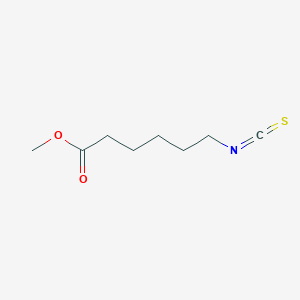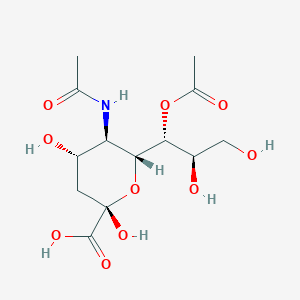
2-乙氧基-1-丙醇
描述
2-Ethoxy-1-propanol is a useful research compound. Its molecular formula is C5H12O2 and its molecular weight is 104.15 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Ethoxy-1-propanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Ethoxy-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学反应中的动力学和机理
Shan等人(2011年)对二碱性介质中二碲酸铜(III)氧化1-甲氧基-2-丙醇和1-乙氧基-2-丙醇的动力学进行了研究。这项研究对理解涉及2-乙氧基-1-丙醇的化学过程中的反应机理和动力学具有重要意义(Shan,Liu和Zhang,2011年)。
大气化学和环境影响
Aranda等人(2021年)探讨了3-乙氧基-1-丙醇与Cl、OH和NO3自由基反应的大气降解。这项研究突出了2-乙氧基-1-丙醇的环境和大气影响,为其在空气质量(Aranda, Salgado, Martín, Villanueva, Martínez, & Cabañas, 2021)上的反应性和潜在影响提供了见解。
超声吸收和分子相互作用研究
Nishikawa和Ueda(1991年)研究了3-甲氧基-1-丙醇和3-乙氧基-1-丙醇水溶液中的超声吸收。他们的研究为含有2-乙氧基-1-丙醇的溶液中的分子相互作用和动力学提供了宝贵信息(Nishikawa & Ueda, 1991)。
液相化学合成中的热力学
Badia等人(2016年)对异丁烯与线性初级醇液相醚化反应的实验平衡进行了热力学分析,包括2-乙氧基-1-丙醇。这项研究对理解涉及2-乙氧基-1-丙醇的化合物合成中的热力学性质至关重要(Badia, Fité, Bringué, Ramírez, & Cunill, 2016)。
癌症治疗潜力
Du等人(2005年)合成了一种新型小分子,1-乙氧基-3-(3,4-亚甲二氧基苯基)-2-丙醇,并研究了其对A549人类肺癌细胞的影响。他们的研究结果表明2-乙氧基-1-丙醇衍生物在癌症治疗中的潜力(Du, Zhao, Yin, Zhang, & Miao, 2005)。
环境处理过程中的生物降解
Ferrero等人(2018年)研究了实验室规模厌氧生物反应器中1-乙氧基-2-丙醇的厌氧生物降解。这项研究对理解处理含有2-乙氧基-1-丙醇排放物的生物降解过程的潜力具有相关性(Ferrero, San-Valero, Gabaldón, Martínez-Soria, & Penya-Roja, 2018)。
安全和危害
作用机制
Target of Action
2-Ethoxy-1-propanol, also known as Propylene glycol ethyl ether , is primarily used as a solvent in various industries It can affect the central nervous system (cns) if exposed or ingested in large amounts .
Mode of Action
It’s known to act as an electron-rich alkene, readily forming bonds with electron-deficient partners . This property is crucial for its involvement in polymerization reactions, where its reactivity can be harnessed to create polymers with specific properties and functions .
Biochemical Pathways
It’s known to participate in the synthesis of 1-ethoxy-2-bromopropane using phosphorus tribromide . More research is needed to fully understand the biochemical pathways it may affect.
Pharmacokinetics
It’s known to be soluble in water , which suggests it could be readily absorbed and distributed in the body if ingested or exposed to skin. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
As a solvent, 2-Ethoxy-1-propanol is primarily used to dissolve other substances, particularly in the production of agro-chemicals, de-icing and anti-icing formulations, cleaning products, and as a grease and paint remover . It doesn’t have a specific biological effect, but exposure to large amounts can cause drowsiness and dizziness .
Action Environment
The action of 2-Ethoxy-1-propanol can be influenced by various environmental factors. For instance, its flammability makes it sensitive to heat, hot surfaces, sparks, open flames, and other ignition sources . Its solubility in water means it can spread in water systems . Furthermore, it should be handled in a well-ventilated place to prevent the accumulation of vapors, which may cause flash fire or explosion .
生化分析
Biochemical Properties
It is known to be used as a solvent for a variety of resins such as epoxies, acrylic, alkyds, polyesters, nitrocellulose, and polyurethanes . This suggests that it may interact with these biomolecules and potentially influence their properties and functions.
Molecular Mechanism
It is known to be a stable compound that does not easily decompose or oxidize
Temporal Effects in Laboratory Settings
It is known to be a stable compound , suggesting that it may not degrade significantly over time
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of 2-Ethoxy-1-propanol in animal models. One study reported an oral LD50 (lethal dose, 50 percent kill) of 7110 mg/kg in rats , indicating that it can be toxic at high doses
Transport and Distribution
Given its solubility in water and organic solvents , it may potentially be transported across cell membranes and distributed throughout the cell
Subcellular Localization
Given its solubility properties , it may potentially be found throughout the cell
属性
IUPAC Name |
2-ethoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-3-7-5(2)4-6/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDUBNVYPMOFDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864870 | |
| Record name | 2-Ethoxy-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19089-47-5 | |
| Record name | 2-Ethoxy-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19089-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxy-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019089475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethoxy-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxypropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHOXY-1-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11JHT6036A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Is 2-Ethoxy-1-propanol relevant to any industrial processes?
A2: While not explicitly stated in the provided research, 2-Ethoxy-1-propanol is a potential metabolite in the anaerobic degradation pathway of diethyl ether by the bacterium Aromatoleum sp. HxN1 []. This suggests a possible role in bioremediation of environments contaminated with diethyl ether.
Q2: What analytical techniques are used to identify and quantify 2-Ethoxy-1-propanol?
A3: Gas chromatography coupled with mass spectrometry (GC-MS) is the primary method for identifying and quantifying 2-Ethoxy-1-propanol [, ]. This technique allows for separation and identification based on the compound's unique mass spectrum.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[Chloro(phenyl)acetyl]piperidine](/img/structure/B102386.png)













